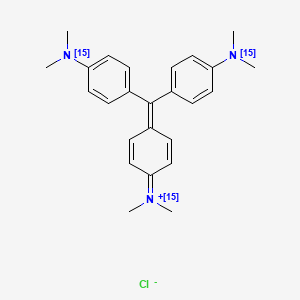
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound that features a pyrrolidine ring attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Acetic Acid Moiety: This step often involves the use of a Grignard reagent followed by oxidation to form the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantioselectivity and purity.
化学反应分析
Types of Reactions
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring to a lactam.
Reduction: The phenylacetic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and materials.
作用机制
The mechanism of action of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenylacetic acid moiety can interact with active sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
®-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
Phenylacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.
Uniqueness
(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is unique due to its specific chiral configuration and the combination of the pyrrolidine ring with the phenylacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
2-[3-[(2S)-pyrrolidin-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)/t11-/m0/s1 |
InChI 键 |
REEWOJVDEPWHFY-NSHDSACASA-N |
手性 SMILES |
C1C[C@H](NC1)C2=CC=CC(=C2)CC(=O)O |
规范 SMILES |
C1CC(NC1)C2=CC=CC(=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)



![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)





![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)

